30-Fold Higher Potency Than Maprotiline in the Rat Forced Swim Test
In the rat forced swim test (FST), a 5-day oral administration of MCI-225 (the HCl salt of DDP-225 free base anhydrous) produced a minimum effective dose (MED) of 1 mg/kg p.o. In the same study, maprotiline required 30 mg/kg, desipramine 10 mg/kg, and imipramine 30 mg/kg to reach comparable efficacy [1]. Only MCI-225 achieved full antidepressant-like activity within this 5-day short-term treatment paradigm, indicating faster onset relative to comparators [1].
| Evidence Dimension | Antidepressant-like activity (minimum effective dose, MED) |
|---|---|
| Target Compound Data | MCI-225 MED = 1 mg/kg p.o. |
| Comparator Or Baseline | Maprotiline 30 mg/kg; Desipramine 10 mg/kg; Imipramine 30 mg/kg (all p.o.) |
| Quantified Difference | MCI-225 is 30× more potent than maprotiline, 10× more potent than desipramine, and 30× more potent than imipramine |
| Conditions | Rat forced swim test; 5-day repeated oral administration; Arzneimittelforschung 1997 |
Why This Matters
For procurement decisions, this ~10–30× potency advantage in a standard preclinical antidepressant assay suggests DDP-225 may require substantially lower dosing to achieve therapeutic effects.
- [1] Eguchi J, Inomata Y, Yuasa T, Egawa M, Saito K. Pharmacological profile of the novel antidepressant 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno-[2,3-d]pyrimidine monohydrate hydrochloride. Arzneimittelforschung. 1997 Dec;47(12):1337-47. PMID: 9450161. View Source
